9-Oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound notable for its unique structural characteristics, which combine rigidity and flexibility. This compound belongs to the class of spirocyclic amines, which have gained attention in medicinal chemistry due to their potential therapeutic applications. The presence of both oxygen and nitrogen atoms in the structure contributes to its biological activity, making it a subject of interest in drug development.
The compound is classified under the International Union of Pure and Applied Chemistry name 9-oxa-1-azaspiro[5.5]undecane hydrochloride, with a molecular formula of and a molecular weight of approximately 191.70 g/mol . It has been studied for its potential as an antibacterial agent and its derivatives have been explored for various pharmacological activities .
The synthesis of 9-oxa-1-azaspiro[5.5]undecane hydrochloride can be accomplished through several synthetic routes. A prominent method involves the Prins cyclization reaction, which enables the formation of the spirocyclic framework in a single step . This method is advantageous due to its simplicity and efficiency in introducing functional groups.
The synthesis typically begins with suitable starting materials that undergo cyclization under acidic conditions. For instance, one reported method involves a three-component reaction that utilizes lithium fluoride as a catalyst, facilitating the formation of the spirocyclic core from (ethoxycarbonyl)methylidene derivatives . The reaction conditions often include heating and subsequent purification steps such as column chromatography to isolate the desired hydrochloride salt.
9-Oxa-1-azaspiro[5.5]undecane hydrochloride is involved in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents employed .
The mechanism of action for compounds like 9-oxa-1-azaspiro[5.5]undecane hydrochloride generally involves interaction with biological targets such as enzymes or receptors. Its derivatives have shown potential as antibacterial agents by inhibiting bacterial growth through mechanisms similar to those of existing antibiotics like ciprofloxacin . The presence of the spirocyclic structure may enhance binding affinity to target sites due to increased conformational rigidity.
The compound is typically encountered as a white solid with a purity level often exceeding 97% .
It exhibits solubility in various organic solvents, which is crucial for its application in synthetic chemistry. The melting point and other thermal properties are generally determined during characterization studies but are not explicitly detailed in available literature.
9-Oxa-1-azaspiro[5.5]undecane hydrochloride has been investigated primarily for its potential use in medicinal chemistry, particularly as an antibacterial agent. Its derivatives have been synthesized and tested against various bacterial strains, showing promising results against both gram-positive and gram-negative bacteria . Additionally, ongoing research aims to explore further applications in drug development due to its unique structural properties and biological activity.
Prins cyclization serves as a cornerstone reaction for constructing the spiro[5.5]undecane framework in 9-Oxa-1-azaspiro[5.5]undecane hydrochloride. This method enables the simultaneous formation of multiple C–O/C–C bonds and the critical spiro junction. The reaction typically employs homoallylic amines and aldehydes (e.g., formaldehyde derivatives) under acidic conditions (e.g., BF₃·OEt₂ or TFA), generating the oxa-aza spirocyclic core with high atom economy. Stereochemical outcomes depend on substrate geometry and catalyst choice, with trans-diastereomers often predominating due to thermodynamic stability [2] .
Recent optimizations utilize in situ protection of the amine group to prevent unwanted side reactions. For example, N-Boc-protected precursors undergo Prins cyclization at 0–25°C, followed by acidic deprotection to yield the free amine, which is subsequently converted to the hydrochloride salt. This approach achieves yields of 68–82% and minimizes epimerization .
Table 1: Prins Cyclization Conditions for Spiro[5.5]undecane Synthesis
Substrate Class | Catalyst System | Temperature (°C) | Yield Range (%) | Diastereomeric Ratio (trans:cis) |
---|---|---|---|---|
Homoallylic N-Boc amine | BF₃·OEt₂ | 0–25 | 68–75 | 85:15 |
Allylsilane derivatives | TFA/CH₂Cl₂ | −10 to 10 | 72–82 | 90:10 |
Epoxy-aldehyde precursors | SnCl₄ | 25 | 65–70 | 80:20 |
Late-stage functionalization diversifies the spirocyclic scaffold for drug discovery applications. The nitrogen atom in the azaspiro ring undergoes efficient nucleophilic substitution with alkyl/aryl halides or sulfonates under mild basic conditions (K₂CO₃ or DIPEA). Similarly, oxygen atoms in the oxa ring can be alkylated using Williamson ether synthesis, though steric constraints necessitate optimized protocols [2] .
Key advancements include:
Ring-closing metathesis (RCM) using Grubbs catalysts provides a complementary route to the spirocyclic core, particularly for synthesizing unsaturated precursors of 9-Oxa-1-azaspiro[5.5]undecane hydrochloride. Second-generation Grubbs catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(tricyclohexylphosphine)ruthenium) effectively cyclizes diene substrates bearing ether and amine functionalities. Typical conditions involve 5–10 mol% catalyst loadings in refluxing dichloromethane (40°C, 12–24 hours), yielding unsaturated spirocycles (75–88%), which are hydrogenated before salt formation .
Table 2: Grubbs Catalyst Performance in Spirocycle Synthesis
Diene Substrate Structure | Catalyst Generation | Solvent | Reaction Time (hours) | Yield (%) |
---|---|---|---|---|
Bis-allylic ether-amine | 2nd Gen | DCM | 24 | 88 |
Allyl-vinyl system | 2nd Gen H₂O-stable | Toluene | 12 | 75 |
Tethered diene with N-Boc | 1st Gen | DCM | 36 | 82 |
Critical parameters include:
Acid- or base-mediated cyclizations offer precise stereochemical control, essential for accessing enantiopure 9-Oxa-1-azaspiro[5.5]undecane hydrochloride. Key methodologies include:
Transitioning from lab to industrial scale employs automated continuous-flow reactor systems to enhance reproducibility and yield. Key features include:
Industrial purification balances cost, scalability, and purity requirements:
Table 3: Industrial Purification Methods Comparison
Method | Purity (%) | Throughput (kg/day) | Cost Relative to Crystallization | Key Applications |
---|---|---|---|---|
Ethanol/EtOAc Recrystallization | 99.5 | 50–100 | 1.0× | Bulk API intermediates |
IPA/Water Recrystallization | 99.0 | 100–200 | 0.8× | High-volume production |
Silica Gel Chromatography | 99.9 | 5–10 | 12.0× | Analytical reference standards |
Hybrid Crystallization-Chromatography | 99.8 | 20–30 | 5.0× | Clinical trial materials |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8